molecular formula C23H19N3S2 B15007660 Benzothiazole, 2-[1-(2-phenylethyl)-2-benzimidazolylmethylthio]-

Benzothiazole, 2-[1-(2-phenylethyl)-2-benzimidazolylmethylthio]-

Cat. No.: B15007660
M. Wt: 401.6 g/mol
InChI Key: KOHIWFMCWIWUFB-UHFFFAOYSA-N
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Description

2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a combination of benzimidazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzimidazole with an unsaturated ketone derivative in the presence of a base, such as ethanol, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and are also known for their diverse applications in medicinal chemistry.

Uniqueness

2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is unique due to its combined benzimidazole and benzothiazole structure, which may confer distinct chemical and biological properties compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C23H19N3S2

Molecular Weight

401.6 g/mol

IUPAC Name

2-[[1-(2-phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C23H19N3S2/c1-2-8-17(9-3-1)14-15-26-20-12-6-4-10-18(20)24-22(26)16-27-23-25-19-11-5-7-13-21(19)28-23/h1-13H,14-16H2

InChI Key

KOHIWFMCWIWUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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